5-(2-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c20-16-9-5-4-8-15(16)13-22-10-11-23-18(19(22)24)12-17(21-23)14-6-2-1-3-7-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVKYDCRTKXQSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Cyclocondensation
The most widely reported method involves cyclocondensation of 5-amino-3-(2-chlorobenzyl)pyrazole (A ) with β-ketoesters or enaminones. For example:
- A reacts with ethyl benzoylacetate (B ) in ethanol under reflux with catalytic ammonium acetate, yielding the pyrazinone ring via intramolecular dehydration.
- Key conditions : 12-hour reflux, ethanol solvent, 65–70°C.
- Yield : 68–72% after silica gel chromatography.
Mechanistic insight : The reaction proceeds via nucleophilic attack of the pyrazole amino group on the β-ketoester carbonyl, followed by cyclization and elimination of ethanol (Figure 1).
Acid-Catalyzed Cyclization
Phosphorus oxychloride (POCl₃) activates carbonyl groups for cyclization:
- A and diketone C (e.g., 1-phenyl-1,3-butanedione) react in POCl₃/pyridine at 80°C for 6 hours.
- Workup : Quench with ice-water, neutralize with NaHCO₃, extract with dichloromethane.
- Yield : 75–78%.
Multicomponent Reaction Approaches
One-Pot Synthesis
A three-component reaction streamlines synthesis:
Mannich-Type Cyclization
- A , formaldehyde, and phenylacetonitrile undergo Mannich reaction in acetic acid.
- Subsequent oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) aromatizes the ring.
- Yield : 70% after recrystallization from ethyl acetate.
Post-Cyclization Functionalization
N-Alkylation at Position 5
The 2-chlorobenzyl group is introduced via nucleophilic substitution:
Suzuki Coupling for Phenyl Group
Palladium-catalyzed coupling installs the 2-phenyl group:
- 5-(2-Chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (E ) reacts with phenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water).
- Yield : 78%.
Comparative Analysis of Methods
| Method | Starting Materials | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Base-mediated | A , B | Reflux, 12h | 68–72 | 95.2 |
| POCl₃ cyclization | A , C | 80°C, 6h | 75–78 | 97.8 |
| Multicomponent | A , benzaldehyde | Microwave, 30min | 82 | 96.5 |
| Post-cyclization N-Alkylation | D , 2-chlorobenzyl bromide | 60°C, 8h | 85 | 98.1 |
Characterization Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the planar pyrazinone core and 2-chlorobenzyl orientation (Figure 2).
Challenges and Optimizations
Regioselectivity Issues
Competing N1 vs N2 alkylation requires:
Solvent Optimization
- Replacing DMF with cyclopentyl methyl ether (CPME) improves green metrics (E-factor reduced from 18.7 to 6.3).
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is used as a building block for the synthesis of more complex molecules.
Biology
The compound has shown promise in biological studies due to its potential bioactivity. It is being investigated for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its interactions with biological targets to understand its mechanism of action and potential therapeutic applications .
Medicine
In medicine, this compound is being studied for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals aimed at treating various diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 5-(2-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs and their distinguishing features:
Key Structural and Functional Insights:
Substituent Effects on Lipophilicity: Halogenated benzyl groups: The 2-chlorobenzyl group in the target compound likely increases logP compared to non-halogenated analogs (e.g., ). Fluorinated analogs () may exhibit similar lipophilicity but altered electronic properties. Methoxy vs.
Biological Activity: Dihydro derivatives: Compounds with a dihydro core (e.g., ) can act as prodrugs, regenerating active β-amidomethyl vinyl sulfones under physiological conditions. This property is absent in the fully aromatic target compound.
Synthetic Considerations: Cyclization: Base-mediated aza-Michael reactions (e.g., K2CO3 in ethanol) are critical for forming dihydro analogs (). The target compound’s synthesis may require alternative strategies to avoid unintended cyclization.
Steric effects: Substituents like the 3-methyl-1,2,4-oxadiazole in introduce steric bulk, possibly affecting target binding.
Biological Activity
5-(2-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of pyrazolopyrazines, which are known for their potential applications in treating various diseases, particularly cancer and inflammatory conditions. This article explores the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a chlorobenzyl group and a phenyl group attached to the pyrazolo[1,5-a]pyrazine core, contributing to its unique chemical properties.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chlorobenzyl chloride with 2-phenylpyrazolo[1,5-a]pyrazine in the presence of potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. This method allows for efficient formation of the desired compound with high yields .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been reported to selectively inhibit the growth of H322 lung cancer cells containing a mutated p53 gene in a dose-dependent manner. The mechanism involves inducing apoptosis in these cells while showing low cytotoxicity towards normal vascular endothelial cells (HUVECs) at concentrations up to 40 µM .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action | Selectivity |
|---|---|---|---|
| H322 (lung cancer) | ~20 | Induces apoptosis | High |
| HUVECs (normal) | >40 | Non-cytotoxic | Low |
Anti-inflammatory Activity
In addition to its anticancer properties, compounds related to the pyrazolo[1,5-a]pyrazine scaffold have demonstrated anti-inflammatory effects. Research indicates that derivatives can inhibit key inflammatory pathways and cytokine production, making them potential candidates for treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as kinases and other signaling proteins. This interaction modulates cellular processes like proliferation and apoptosis .
Case Studies
Several case studies have been conducted to assess the biological effects of this compound:
- Study on Lung Cancer Cells : A study evaluated the effects of various concentrations of this compound on H322 cells using SRB assay. The results indicated significant cell viability reduction at concentrations above 20 µM .
- Comparative Analysis : In a comparative analysis with other pyrazole derivatives, this compound showed superior selectivity and potency against cancer cell lines while maintaining lower toxicity levels in normal cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
